molecular formula C6H9N3O2 B3392012 6-Methyl-5-(methylamino)uracil CAS No. 55476-34-1

6-Methyl-5-(methylamino)uracil

Cat. No.: B3392012
CAS No.: 55476-34-1
M. Wt: 155.15 g/mol
InChI Key: LZRCZVZMOAAFDC-UHFFFAOYSA-N
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Description

6-Methyl-5-(methylamino)uracil is a heterocyclic compound that belongs to the class of uracil derivatives It is characterized by the presence of a methyl group at the sixth position and a methylamino group at the fifth position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(methylamino)uracil typically involves the modification of uracil derivatives. One common method is the aminomethylation of 6-methyluracil. This reaction can be carried out using formaldehyde and secondary amines such as morpholine or piperidine in ethanol at the boiling point of the reaction mixture . The reaction proceeds at the fifth position of the uracil ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(methylamino)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Formaldehyde: Used in aminomethylation reactions.

    Secondary Amines: Such as morpholine and piperidine, used in aminomethylation.

    Ethanol: Common solvent for these reactions.

Major Products Formed

The major products formed from these reactions include various aminomethyl derivatives of this compound, which can have different substituents depending on the secondary amine used .

Scientific Research Applications

6-Methyl-5-(methylamino)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(methylamino)uracil involves its interaction with biological macromolecules. It can be incorporated into nucleic acids, where it interferes with nucleoside metabolism. This incorporation can lead to cytotoxicity and cell death, making it useful in antiviral and anticancer therapies . The compound targets nucleic acid synthesis pathways, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(methylamino)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and form various derivatives makes it a versatile compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

6-methyl-5-(methylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7-2)5(10)9-6(11)8-3/h7H,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCZVZMOAAFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221560
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55476-34-1
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55476-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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